molecular formula C14H18N4O B1229997 1-(1H-benzimidazol-2-yl)-3-cyclohexylurea

1-(1H-benzimidazol-2-yl)-3-cyclohexylurea

Cat. No. B1229997
M. Wt: 258.32 g/mol
InChI Key: BZSIUMLEFGANJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-2-yl)-3-cyclohexylurea is a member of benzimidazoles.

Scientific Research Applications

Non-Peptide Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists

1-(1H-Benzimidazol-5-yl)-3-tert-butylurea derivatives, a closely related compound, have been identified as a new class of non-peptide LHRH antagonists. These compounds demonstrate dual functional activity on both human and rat receptors, suggesting the potential of 1-(1H-Benzimidazol-2-yl)-3-cyclohexylurea in hormone-related therapies (Tatsuta et al., 2005).

DNA Topoisomerase I Inhibitors

Several 1H-Benzimidazole derivatives exhibit significant inhibitory effects on mammalian type I DNA topoisomerases, an enzyme critical in DNA replication and transcription. These compounds, including 1-(1H-Benzimidazol-2-yl)-3-cyclohexylurea, may have applications in cancer research and treatment (Alpan et al., 2007).

Antimicrobial and Antifungal Agents

Benzimidazole derivatives, including structures similar to 1-(1H-Benzimidazol-2-yl)-3-cyclohexylurea, have been studied for their antimicrobial and antifungal properties. These compounds have shown efficacy against a range of bacterial and fungal strains, indicating potential use in treating infections caused by these organisms (Kopel et al., 2015).

Anticancer Properties

Benzimidazole-based compounds, closely related to 1-(1H-Benzimidazol-2-yl)-3-cyclohexylurea, have been explored for their potential in inhibiting cancer cell growth. These compounds bind to DNA and induce apoptosis in cancer cells, making them promising candidates for anticancer therapies (Paul et al., 2015).

Synthesis Techniques

Advanced synthesis techniques for benzimidazole derivatives, including methods that could be applied to 1-(1H-Benzimidazol-2-yl)-3-cyclohexylurea, have been developed. These techniques optimize the production process, making the compounds more accessible for research and therapeutic applications (Alcalde et al., 1992).

properties

Product Name

1-(1H-benzimidazol-2-yl)-3-cyclohexylurea

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-cyclohexylurea

InChI

InChI=1S/C14H18N4O/c19-14(15-10-6-2-1-3-7-10)18-13-16-11-8-4-5-9-12(11)17-13/h4-5,8-10H,1-3,6-7H2,(H3,15,16,17,18,19)

InChI Key

BZSIUMLEFGANJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC3=CC=CC=C3N2

solubility

1.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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